(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The compound "(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a methanone derivative featuring a piperazine core linked to a pyrimidin-2-yl group and a substituted phenyl moiety. The phenyl ring is further functionalized with a 4-methylthiazole-2-yl methoxy group. This structure combines aromatic heterocycles (pyrimidine and thiazole) with a piperazine scaffold, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-15-14-28-18(23-15)13-27-17-5-3-16(4-6-17)19(26)24-9-11-25(12-10-24)20-21-7-2-8-22-20/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZAAIWXQVORGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, identified by its CAS number 1251635-09-2, is a member of a novel class of thiazole-pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and inhibition of specific kinases involved in cell proliferation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 395.5 g/mol. The structure features a thiazole ring, a pyrimidine moiety, and a piperazine group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1251635-09-2 |
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .
Inhibition of Cell Proliferation
Studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, it has shown promising results against glioma cells, where it inhibited Na+/K(+)-ATPase and Ras oncogene activity, leading to significant cytostatic effects .
Key Findings:
- In Vitro Activity: The compound demonstrated growth inhibition in several human cancer cell lines, including gliomas.
- Mechanistic Insights: It appears to function by disrupting key signaling pathways involved in cell proliferation.
Case Studies
- Thiazole-Pyrimidine Derivatives: A study highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK9-mediated RNA polymerase II transcription. The results indicated that these compounds could reduce the expression levels of anti-apoptotic proteins like Mcl-1, further supporting their potential in cancer therapy .
- Piperazine Derivatives: Another investigation into piperazine-containing drugs revealed their capacity to act as multidrug resistance (MDR) reversers by blocking efflux pumps, enhancing the efficacy of concurrent chemotherapy treatments .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the thiazole and pyrimidine rings significantly affect their biological activity. For instance:
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone":
Compound Information
"this compound" has the following characteristics :
Potential Applications
While the search results do not specifically detail applications for "this compound", they do provide information on related compounds, suggesting potential applications:
- Antimicrobial Activity: Some (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives exhibit moderate to good antimicrobial activity .
- Protein Kinase Modulation: N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives may be suitable for preventing and/or treating proliferative cell diseases, including cancers, by inhibiting cell proliferation through CDK4 and/or CDK6 inhibition .
- Anti-inflammatory and Antioxidant Agents: Some methanone compounds have been found to be active anti-inflammatory agents, with potent antioxidant activity .
Chemical Reactions Analysis
1.1. Thiazole-Phenyl Methoxy Intermediate Formation
The 4-((4-methylthiazol-2-yl)methoxy)phenyl subunit is likely synthesized via:
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Nucleophilic substitution : Reaction of 4-methylthiazole-2-methanol with 4-fluorophenyl derivatives under basic conditions (e.g., KCO) to form the methoxy linkage .
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Protection/deprotection : Use of tert-butoxycarbonate (Boc) to mask reactive amines during alkylation .
1.3. Final Assembly
The two subunits are linked via:
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Friedel-Crafts acylation : Employing AlCl as a catalyst to attach the phenyl-methanone group to the piperazine .
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Microwave-assisted coupling : Optimized conditions (e.g., 150°C, 30 min) for higher yields .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole methoxy linkage | KCO, DMF, 80°C, 12h | 72 | |
| Piperazine-pyrimidine | 2-chloropyrimidine, DMF, MW, 150°C, 30m | 65 | |
| Methanone coupling | AlCl, CHCl, 0°C→RT, 6h | 58 |
2.1. Electrophilic Substitution on Pyrimidine
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Halogenation : Bromination at the pyrimidine C5 position using NBS (N-bromosuccinimide) .
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Amination : Reaction with NH/CuI to introduce amino groups for further derivatization .
2.2. Piperazine Functionalization
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Alkylation/Acylation : Secondary amines undergo reactions with alkyl halides or acyl chlorides (e.g., methyl 2-fluoroacetate) .
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Cross-coupling : Suzuki-Miyaura reactions for introducing aryl groups at the piperazine nitrogen .
2.3. Thiazole Ring Modifications
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Oxidation : Thiazole sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid) .
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Nucleophilic addition : Grignard reagents attack the thiazole C2 position under anhydrous conditions .
Catalytic and Kinetic Insights
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Microwave irradiation reduces reaction times by 60–70% compared to conventional heating .
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Enzymatic inhibition : Analogous compounds show nanomolar IC values against kinases (e.g., CDK2/CDK9) .
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Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine reactions .
Stability and Degradation
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs share the piperazine-methanone backbone but differ in aromatic substituents. Key comparisons include:
| Compound | Aromatic Substituents | Key Functional Groups | Reported Activity |
|---|---|---|---|
| Target Compound | 4-Methylthiazole-2-yl methoxy, pyrimidin-2-yl | Thiazole, pyrimidine, piperazine | N/A (Theoretical focus on H-bonding capacity) |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene, trifluoromethylphenyl | Thiophene, CF₃, piperazine | Enhanced lipophilicity; potential CNS activity |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan-2-yl, 4-aminobenzoyl | Furan, amine, benzoyl | Improved solubility; reduced metabolic stability |
| (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) | Triazol-3-yl, chloro-pyrimidine | Triazole, chloro, pyrimidine | Kinase inhibition; antitumor activity |
Key Observations :
Computational Similarity Assessment
Per , structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as "scaffold-hop" analogs due to shared piperazine-methanone cores but divergent aromatic substituents. Dissimilarity in substituents directly impacts target selectivity; for example, pyrimidine vs. triazole alters binding to ATP pockets in kinases .
Q & A
Synthesis and Optimization
Basic: What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: The synthesis requires precise control of reaction conditions, including solvent choice (e.g., dimethylformamide or dichloromethane), temperature (often reflux conditions), and reaction time. For example, coupling reactions involving the piperazine ring may require anhydrous conditions to prevent hydrolysis. Purification techniques such as column chromatography or recrystallization are essential to isolate the pure product, monitored via thin-layer chromatography (TLC) .
Advanced: How can conflicting yields in multi-step syntheses be resolved?
- Methodological Answer: Inconsistent yields often arise from side reactions or intermediate instability. Strategies include:
- Intermediate Stabilization: Use protective groups (e.g., Boc for amines) during piperazine functionalization .
- Reaction Monitoring: Employ HPLC or LC-MS to track intermediate formation and degradation .
- Scale-Up Adjustments: Optimize stoichiometry and solvent volume ratios iteratively at small scales before scaling up .
Structural Characterization
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves aromatic and heterocyclic protons. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) groups .
Advanced: How can dynamic conformational changes in the piperazine ring be analyzed?
- Methodological Answer: Variable-temperature NMR (VT-NMR) or X-ray crystallography can capture rotational barriers in the piperazine ring. Computational methods (e.g., DFT) model energy barriers between chair and boat conformations, which influence binding affinity in biological assays .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for initial biological screening?
- Methodological Answer: Prioritize target-specific assays based on structural motifs:
- Thiazole-Pyrimidine Core: Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization assays .
- Piperazine Linker: Test GPCR binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays .
Advanced: How can contradictory bioactivity data across cell lines be interpreted?
- Methodological Answer: Discrepancies may arise from cell-specific metabolism or off-target effects. Use:
- Metabolic Profiling: LC-MS/MS to identify metabolite formation in different cell lines .
- CRISPR Knockout Models: Validate target engagement by deleting putative receptors/enzymes .
Computational Modeling
Basic: Which software tools are recommended for molecular docking studies?
- Methodological Answer: AutoDock Vina or Schrödinger Suite are standard for docking the compound into protein targets (e.g., kinases or GPCRs). Focus on key interactions:
- Thiazole Ring: Hydrogen bonding with catalytic lysine residues.
- Pyrimidine Group: π-π stacking in hydrophobic pockets .
Advanced: How can molecular dynamics (MD) simulations improve binding affinity predictions?
- Methodological Answer: Run 100+ ns MD simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Calculate binding free energies via MM-PBSA/GBSA, and validate with experimental IC₅₀ values .
Handling Data Contradictions
Basic: How should researchers address variability in synthetic reproducibility?
- Methodological Answer: Document all parameters (e.g., solvent batch, humidity) and use statistical tools (e.g., Design of Experiments) to identify critical variables. Cross-validate results with independent replicates .
Advanced: What strategies resolve conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer: Conduct pharmacokinetic studies (e.g., plasma stability, tissue distribution) to assess bioavailability. Use pharmacodynamic biomarkers (e.g., phosphorylated kinases) to correlate exposure and effect .
Stability and Storage
Basic: What are the optimal storage conditions for this compound?
- Methodological Answer: Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Advanced: How can degradation products be identified and quantified?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with LC-MS/MS detect degradation pathways (e.g., hydrolysis of the methoxy group). Quantify using validated HPLC methods with reference standards .
Pharmacological Profiling
Advanced: How can off-target effects be minimized during lead optimization?
- Methodological Answer: Perform high-throughput selectivity screening against panels of 100+ targets (e.g., Eurofins PanLabs®). Use structure-activity relationship (SAR) data to eliminate promiscuous motifs (e.g., reducing planarity to avoid hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
